甲磺酸甲酯

描述

Methylsulfonyl acetate is a chemical compound that can be involved in various chemical reactions and possesses certain physical and chemical properties that make it of interest in different fields of research. It is related to compounds that have been studied for their biological activities, such as inhibition of enzymes like acetolactate synthase , and their potential as COX-2 inhibitors . Additionally, it is structurally related to compounds that have been analyzed using various experimental and theoretical techniques to understand their molecular and chemical properties .

Synthesis Analysis

The synthesis of compounds related to methylsulfonyl acetate has been reported in the literature. For instance, a series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates were synthesized for the purpose of evaluating their biological activity as COX-2 inhibitors . Another study reported the synthesis of methyl (styrylsulfonyl)acetate as a building block for the synthesis of various thiazine dioxides . These studies demonstrate the synthetic routes that can be taken to create derivatives of methylsulfonyl acetate and related compounds.

Molecular Structure Analysis

The molecular structure of compounds related to methylsulfonyl acetate has been determined using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions of these compounds, which are crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

Methylsulfonyl acetate and its derivatives can participate in various chemical reactions. For example, the (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides has been achieved using visible-light-promoted radical reactions starting from bromomethyl phenyl sulfone derivatives . Additionally, methylsulfonium ions formed from related compounds have been shown to undergo elimination reactions to yield different products depending on the presence of water . These studies highlight the reactivity of the sulfonyl and methyl groups in these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfonyl acetate-related compounds have been investigated through experimental and theoretical studies. For instance, the physiologic disposition and metabolic fate of a compound containing a methylsulfinyl moiety were studied in various species, revealing insights into its absorption, distribution, excretion, and metabolism . Theoretical calculations using density functional theory (DFT) have been employed to predict the local and global chemical activities, as well as non-linear optical behaviors of these compounds . These analyses are essential for understanding how these compounds behave in biological systems and in various chemical environments.

科学研究应用

合成和生物学评估

甲磺酸甲酯衍生物已被合成并评估其生物活性。例如,Consalvi 等人 (2015) 的一项研究重点是合成甲磺酰和磺酰基乙酰胺和乙酸乙酯作为潜在的 COX-2 抑制剂。这些化合物对 COX-2 表现出显着的体外活性,并证明在体内具有镇痛活性。这项研究突出了甲磺酸甲酯衍生物在开发具有特定生物靶标的新型药物中的潜力 (Consalvi 等人,2015)。

抗炎和抗氧化作用

甲磺酸甲酯已被确定为具有抗炎和抗氧化特性的化合物。Amirshahrokhi 等人 (2011) 研究了甲磺酸甲酯的衍生物甲基磺酰甲烷 (MSM) 在大鼠实验性结肠炎模型中的作用。该研究表明,MSM 可以减少结肠损伤和炎症,表明其在溃疡性结肠炎等疾病中的潜在治疗应用 (Amirshahrokhi 等人,2011)。

除草剂作用

甲磺酸甲酯衍生物在农业中也发挥作用,特别是在除草剂配方中。Chaleff 和 Mauvais (1984) 发现某些磺酰脲类除草剂(可能包括甲磺酸甲酯衍生物)抑制植物中的乙酰乳酸合酶。这种酶对于氨基酸的生物合成至关重要,这些除草剂对它的抑制有效地控制了杂草的生长 (Chaleff 和 Mauvais,1984)。

分析应用

在分析化学领域,甲磺酸甲酯衍生物因其稳定性和反应性而被利用。Klaffenbach 等人 (1993) 开发了一种通过气液色谱分析磺酰脲类除草剂的方法,其中甲磺酸甲酯衍生物在稳定这些化合物以进行分析中发挥了至关重要的作用 (Klaffenbach 等人,1993)。

催化和溶剂应用

在工业过程中,甲磺酸甲酯衍生物因其催化和溶剂特性而被探索。例如,Graczová 等人 (2018) 研究了在萃取蒸馏过程中使用乙酸甲酯(甲磺酸甲酯的衍生物)。这项研究强调了在工业应用中使用乙酸甲酯分离混合物的经济性 (Graczová 等人,2018)。

2023 年甲磺酸甲酯及相关化合物的最新科学研究

甲烷生成和环境适应

2023 年,Salvi 等人对甲烷八叠球菌进行了一项研究,这是一种产甲烷古菌,以了解硫化物或乙酸盐和 2-巯基乙烷磺酸盐等底物的组合如何影响代谢通量。研究结果表明,补充乙酸盐和辅酶 M (CoM-SH) 对于减轻产甲烷菌中 ΔhdrABC 突变的影响是必要的。这项研究为产甲烷菌的代谢机制及其环境适应策略提供了新的见解 (Salvi 等人,2023)。

磺酰胺合成进展

Van den Boom 和 Zuilhof (2023) 报告了一种利用 4-硝基苯甲磺酸苄酯在室温下合成各种磺酰胺的新方法。该方法展示了高效的产率和较短的反应时间,为生产具有重要生物学应用的磺酰胺提供了可行的替代方法 (Van den Boom 和 Zuilhof,2023)。

甲酸脱氢中的催化

Guo 等人 (2023) 的研究重点是开发新型 Ir 络合物,以 N-(甲磺酰基)-2-吡啶甲酰胺和 N-(苯磺酰基)-2-吡啶甲酰胺为载体,作为甲酸水溶液脱氢的催化剂。该研究突出了这些络合物在催化应用中的潜力,为高效的能量转换过程提供了一条途径 (Guo 等人,2023)。

EMS 诱变在植物抗逆性中的应用

Chen 等人 (2023) 阐述了甲磺酸乙酯 (EMS) 诱导的诱变在植物发育和非生物胁迫耐受性研究中的应用。该综述讨论了突变的类型、突变位点以及突变的鉴定和表征,强调了 EMS 在推进植物育种和基础研究中的作用 (Chen 等人,2023)。

安全和危害

属性

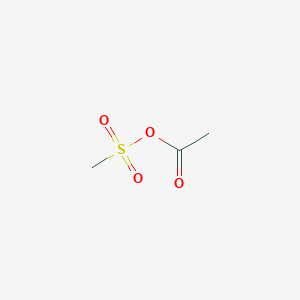

IUPAC Name |

methylsulfonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3(4)7-8(2,5)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQSMQUBQPWGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

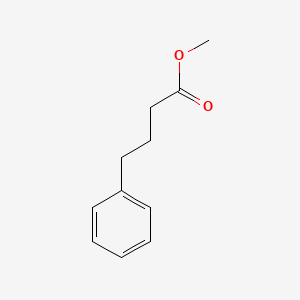

Canonical SMILES |

CC(=O)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303406 | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylsulfonyl acetate | |

CAS RN |

5539-53-7 | |

| Record name | NSC158252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylsulfonyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[[(methylamino)carbonyl]amino]-](/img/structure/B1331462.png)

![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)